![molecular formula C21H16F3N5O3 B3001829 3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide CAS No. 946282-98-0](/img/structure/B3001829.png)
3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide is a useful research compound. Its molecular formula is C21H16F3N5O3 and its molecular weight is 443.386. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of this compound are kinases . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy, phosphate-donating molecules to specific substrates, a process that is crucial in various biochemical pathways.
Mode of Action
The compound interacts with its kinase targets by mimicking the binding interactions in the kinase active sites . This is achieved because the compound’s pyrazolo[3,4-d]pyrimidine core is an isostere of the adenine ring of ATP . This allows the compound to inhibit the kinase activity, thereby affecting the phosphorylation state of the target proteins .
Biochemical Pathways
The compound affects multiple oncogenic pathways through its inhibition of kinase activity . For instance, it has been reported to inhibit Hematopoietic Progenitor Kinase 1 (HPK1), resulting in decreased phosphorylation of SLP76 . HPK1 is an essential negative regulator of T-cell receptor, and its inhibition can enhance antitumor immunity .
Result of Action
The inhibition of kinase activity by this compound can lead to a decrease in the phosphorylation of target proteins, which can affect various cellular processes, including cell proliferation and survival . In the context of cancer, this can result in decreased tumor growth and enhanced antitumor immunity .
Biochemical Analysis
Biochemical Properties
The pyrazolo[3,4-d]pyrimidine scaffold, to which our compound belongs, is an isostere of the adenine ring of ATP, allowing the molecules to mimic hinge region binding interactions in kinase active sites . This means that 3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide can interact with various enzymes and proteins, particularly kinases, and influence biochemical reactions .
Cellular Effects
The compound’s interaction with kinases can have profound effects on cellular processes. Kinases play a crucial role in cell signaling pathways, gene expression, and cellular metabolism . Therefore, the compound’s ability to inhibit or activate these enzymes can significantly influence cell function .
Molecular Mechanism
The molecular mechanism of action of This compound involves binding interactions with biomolecules, particularly kinases . By mimicking the adenine ring of ATP, the compound can bind to the active sites of these enzymes, leading to their inhibition or activation . This can result in changes in gene expression and other cellular processes .
Metabolic Pathways
Given its interaction with kinases, it is likely that it is involved in several key cellular pathways
Biological Activity
The compound 3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide represents a novel class of pyrazolo[3,4-d]pyrimidine derivatives. This class has garnered attention for its potential biological activities, particularly in the realm of oncology and other therapeutic areas. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of the trifluoromethoxy group enhances its lipophilicity and may affect its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, a related compound exhibited high inhibitory activity against various cancer cell lines:
Cell Line | IC50 (µM) | Control (Doxorubicin) IC50 (µM) |
---|---|---|
A549 (Lung) | 2.24 | 9.20 |
MCF-7 (Breast) | 1.74 | Not specified |
HepG2 (Liver) | Not specified | Not specified |
PC-3 (Prostate) | Not specified | Not specified |
The compound demonstrated significant apoptosis induction in A549 cells at low micromolar concentrations, suggesting that it may act as a potent anticancer agent through apoptosis pathways .
The mechanisms by which pyrazolo[3,4-d]pyrimidines exert their anticancer effects often involve the inhibition of key signaling pathways associated with cell proliferation and survival. For example, molecular docking studies have indicated that these compounds can effectively bind to targets such as EGFR tyrosine kinase, which plays a crucial role in cancer cell growth and proliferation .
Case Studies and Research Findings
Several studies have been conducted to explore the biological activity of pyrazolo[3,4-d]pyrimidines:
- Study on A549 Cells : The compound induced apoptosis effectively at concentrations as low as 2.24 µM, significantly outperforming doxorubicin in terms of potency .
- Molecular Docking Analysis : Docking studies have revealed that the compound interacts favorably with EGFR kinase, suggesting a mechanism that could inhibit cancer cell growth .
- Structure-Activity Relationship (SAR) : Variations in the pyrazolo[3,4-d]pyrimidine scaffold have shown to impact biological activity significantly. Modifications that maintain the core structure while altering substituents can lead to enhanced efficacy against specific cancer types .
Scientific Research Applications
Overview
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant antitumor properties. The compound has shown promise in inhibiting various cancer cell lines.
Case Studies
- In Vitro Studies : A study demonstrated that pyrazolo[3,4-d]pyrimidine derivatives exhibited high inhibitory activity against tumor cell lines such as A549 (lung cancer), HepG2 (liver cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer). For instance, one derivative had an IC50 value of 2.24 µM against A549 cells, outperforming doxorubicin (IC50 = 9.20 µM) as a positive control .
- Mechanism of Action : Flow cytometric analysis revealed that these compounds could induce apoptosis in cancer cells at low micromolar concentrations. This suggests a potential mechanism where the compound triggers programmed cell death, making it a candidate for further development as an anticancer agent .
Data Table: Antitumor Activity Summary
Compound | Cell Line | IC50 (µM) | Control (Doxorubicin) IC50 (µM) |
---|---|---|---|
1a | A549 | 2.24 | 9.20 |
1d | MCF-7 | 1.74 | 9.20 |
1e | PC-3 | TBD | TBD |
Synthetic Routes
The synthesis of this compound involves multiple steps, including the formation of key intermediates from simpler precursors. Various synthetic routes have been explored to optimize yield and purity.
Characterization Techniques
The structural characterization of synthesized compounds typically employs techniques such as:
- NMR Spectroscopy : Used to confirm the molecular structure by analyzing chemical shifts.
- Mass Spectrometry : Provides molecular weight and structural information.
- Infrared Spectroscopy : Identifies functional groups present in the compound.
Antiviral Properties
Besides antitumor activity, pyrazolo[3,4-d]pyrimidine derivatives have been investigated for their potential as inhibitors of HIV-1 and other viruses. Their ability to interact with viral enzymes makes them candidates for antiviral drug development .
Enzyme Inhibition
These compounds also exhibit inhibitory effects on various enzymes, including those involved in cancer progression and viral replication. This broadens their applicability in drug design beyond oncology.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for synthesizing pyrazolo[3,4-d]pyrimidine derivatives like the target compound?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with condensation of substituted phenylhydrazines with β-ketoesters or nitriles to form the pyrazole core. For example, in , derivatives were synthesized via:
- Alkylation : Reacting intermediates with alkyl halides in dry acetonitrile under reflux, followed by solvent evaporation and recrystallization.
- Urea/thiourea formation : Using aryl/alkyl isocyanates in dichloromethane.
- Esterification : Substituted benzoyl chlorides in dry benzene.
Key characterization tools include IR spectroscopy (e.g., NH stretches at ~3300 cm⁻¹) and ¹H NMR (aromatic protons at δ 6.8–8.2 ppm) .
Q. What spectroscopic techniques are critical for structural elucidation of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign aromatic protons and confirm substitution patterns (e.g., trifluoromethoxy groups show distinct splitting).
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~1650 cm⁻¹) functional groups.
- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns.
- X-ray Crystallography (if crystals are obtained): Resolve 3D conformation and hydrogen-bonding networks, as demonstrated for related triazole derivatives in .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in pyrazolo[3,4-d]pyrimidine synthesis?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., acetonitrile) for alkylation to enhance nucleophilicity.
- Catalysis : Explore Pd-catalyzed cross-coupling for introducing aryl groups (e.g., trifluoromethoxy phenyl).
- Purification : Employ gradient column chromatography or preparative HPLC for isolating regioisomers, which are common in heterocyclic syntheses.
- Temperature Control : Lower temperatures (<0°C) may reduce side reactions during sensitive steps like acylation .
Q. How can contradictions in spectral data (e.g., unexpected NMR peaks) be resolved during structural analysis?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Map proton-proton and proton-carbon correlations to distinguish overlapping signals.
- Deuterium Exchange : Identify exchangeable protons (e.g., NH in amides) by comparing spectra in D₂O vs. CDCl₃.
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict NMR shifts and compare with experimental data, as seen in for related acetamide derivatives .
Q. What in vitro assays are suitable for evaluating the bioactivity of this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases or phosphodiesterases using fluorogenic substrates (e.g., ADP-Glo™ for kinase activity).
- Receptor Binding Studies : Radioligand displacement assays (e.g., ³H-labeled ligands for GPCRs).
- Cytotoxicity Screening : Use MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7).
- Metabolic Stability : Incubate with liver microsomes and analyze via LC-MS/MS for metabolite identification .
Q. How can researchers design experiments to study metabolic stability and degradation pathways?
- Methodological Answer :
- Phase I Metabolism : Incubate with NADPH-fortified human liver microsomes (HLMs) and monitor parent compound depletion.
- Phase II Metabolism : Add UDP-glucuronic acid (UGT assay) or PAPS (SULT assay) to detect conjugates.
- LC-HRMS : Use high-resolution mass spectrometry to identify hydroxylated or demethylated metabolites.
- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorescent probes like Vivid® substrates .
Properties
IUPAC Name |
3-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N5O3/c22-21(23,24)32-16-8-6-14(7-9-16)27-18(30)10-11-28-13-25-19-17(20(28)31)12-26-29(19)15-4-2-1-3-5-15/h1-9,12-13H,10-11H2,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVMATBHLKPZKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CCC(=O)NC4=CC=C(C=C4)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.